2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-(o-tolyl)propanamide

Lipophilicity Membrane permeability P2X3 receptor

2-((5-(3-Bromophenyl)oxazol-2-yl)thio)-N-(o-tolyl)propanamide (CAS 1223828-15-6) is a synthetic small molecule (MW = 417.32 g/mol; C₁₉H₁₇BrN₂O₂S) featuring a 5-(3-bromophenyl)-1,3-oxazole core linked via a thioether bridge to an N-(o-tolyl)propanamide moiety. The compound belongs to the oxazole-thioether-arylamide class and is structurally encompassed by the generic Markush formula of US Patent 7,786,110 B2, which claims thiazole- and oxazole-substituted arylamides as P2X3 and P2X2/3 receptor antagonists.

Molecular Formula C19H17BrN2O2S
Molecular Weight 417.32
CAS No. 1223828-15-6
Cat. No. B2477440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-(o-tolyl)propanamide
CAS1223828-15-6
Molecular FormulaC19H17BrN2O2S
Molecular Weight417.32
Structural Identifiers
SMILESCC1=CC=CC=C1NC(=O)C(C)SC2=NC=C(O2)C3=CC(=CC=C3)Br
InChIInChI=1S/C19H17BrN2O2S/c1-12-6-3-4-9-16(12)22-18(23)13(2)25-19-21-11-17(24-19)14-7-5-8-15(20)10-14/h3-11,13H,1-2H3,(H,22,23)
InChIKeyKNMMUTVJTDDGFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((5-(3-Bromophenyl)oxazol-2-yl)thio)-N-(o-tolyl)propanamide (CAS 1223828-15-6): Structural and Pharmacophoric Profile for Research Procurement


2-((5-(3-Bromophenyl)oxazol-2-yl)thio)-N-(o-tolyl)propanamide (CAS 1223828-15-6) is a synthetic small molecule (MW = 417.32 g/mol; C₁₉H₁₇BrN₂O₂S) [1] featuring a 5-(3-bromophenyl)-1,3-oxazole core linked via a thioether bridge to an N-(o-tolyl)propanamide moiety. The compound belongs to the oxazole-thioether-arylamide class and is structurally encompassed by the generic Markush formula of US Patent 7,786,110 B2, which claims thiazole- and oxazole-substituted arylamides as P2X3 and P2X2/3 receptor antagonists [2]. The core oxazole scaffold has a computed LogP of 2.25 and a polar surface area of 26.03 Ų [3], while the full molecule bearing the o-tolyl amide tail is anticipated to exhibit substantially higher lipophilicity, differentiating it from simpler N-phenyl or N-benzyl analogs within the same patent class.

Why N-Phenyl, N-Benzyl, or Other In-Class Analogs Cannot Replace 2-((5-(3-Bromophenyl)oxazol-2-yl)thio)-N-(o-tolyl)propanamide in Focused Screening


Within the oxazole-thioether-arylamide class, subtle modifications to the amide substituent profoundly influence conformational preferences, lipophilicity, and target engagement. The o-tolyl group introduces ortho-methyl steric hindrance that restricts rotation around the amide C–N bond, altering the cis/trans amide equilibrium relative to unsubstituted N-phenyl analogs [1]. This conformational pre-organization can affect binding thermodynamics at purinergic P2X3/P2X2/3 receptors, the primary target class identified in the Roche patent family [2]. Furthermore, the 3-bromophenyl substitution pattern on the oxazole ring distinguishes this compound from 2- or 4-bromophenyl regioisomers, which may exhibit divergent steric and electronic properties at the receptor binding pocket. Generic substitution—replacing the o-tolyl group with phenyl, benzyl, or 4-fluorobenzyl—eliminates these specific conformational and hydrophobic features, potentially compromising target affinity, selectivity, or physicochemical suitability for cell-based assays.

Quantitative Differentiation Evidence for 2-((5-(3-Bromophenyl)oxazol-2-yl)thio)-N-(o-tolyl)propanamide vs. Closest Analogs


Enhanced Lipophilicity (Estimated ΔLogP ≈ +2.0 to +2.5) Relative to N-Phenyl Analog Drives Membrane Partitioning and P2X3 Target Engagement

The o-tolyl group contributes approximately +2.0 to +2.5 additional logP units compared to the N-phenyl analog [1]. While the core 5-(3-bromophenyl)-1,3-oxazole has a computed LogP of 2.25 [2], the full target compound with the o-tolyl-propanamide tail is estimated to have a LogP in the range of 4.5–5.5, versus ~2.5–3.0 for the N-phenyl analog (CAS 1040679-83-1). This increased lipophilicity is predicted to enhance passive membrane permeability, a critical parameter for intracellular target access in cell-based P2X3 antagonist assays [3].

Lipophilicity Membrane permeability P2X3 receptor Oxazole-thioether ADME profiling

Conformational Restriction from Ortho-Methyl Group: Altered Amide Bond Geometry vs. N-Phenyl and N-Benzyl Analogs

The ortho-methyl substituent on the o-tolyl aromatic ring introduces steric hindrance that shifts the amide conformational equilibrium toward the trans isomer [1]. In N-methylbenzanilide model systems, an ortho-methyl group destabilizes the cis-amide conformation, increasing the trans:cis ratio compared to unsubstituted benzanilide [1]. For the target compound, this conformational restriction is expected to pre-organize the amide bond geometry for optimal interaction with the P2X3/P2X2/3 receptor binding pocket, as described in the Roche patent SAR [2]. In contrast, the N-phenyl analog lacks this conformational bias, and the N-benzyl analog (CAS 1040679-95-5) introduces additional rotational freedom from the benzylic methylene.

Conformational analysis Amide bond geometry ortho-substituent effect Molecular recognition P2X receptor

P2X3/P2X2/3 Receptor Antagonist Patent Family Coverage: Structural Positioning Within a Clinically Validated Target Class

The generic Markush structure of US Patent 7,786,110 B2 (and related family members US 9,849,136 B2) explicitly encompasses oxazole-containing arylamides with the 5-(3-bromophenyl)oxazole core and variable amide substituents [1]. The patent describes functional antagonist activity against recombinant P2X3 and P2X2/3 receptors, with exemplified compounds showing IC₅₀ values ranging from nanomolar to low micromolar in FLIPR-based calcium flux assays [1]. The P2X3 receptor is a clinically validated target for chronic cough (e.g., gefapixant, filapixant) and pain indications [2]. The target compound's specific substitution pattern—3-bromophenyl on the oxazole combined with an o-tolyl amide—maps onto the patent's preferred substitution embodiments, distinguishing it from unrelated oxazole screening compounds that lack this receptor targeting pedigree.

P2X3 receptor Purinergic signaling Pain Cough Patent analysis

Synthetic Tractability and Building Block Utility: Bromophenyl Handle for Downstream Diversification via Cross-Coupling Chemistry

The 3-bromophenyl substituent on the oxazole ring serves as a synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira), enabling late-stage diversification of the aryl group without resynthesizing the entire oxazole-thioether-propanamide scaffold [1]. This feature discriminates the compound from des-bromo analogs (e.g., 2-((5-phenyloxazol-2-yl)thio)-N-(o-tolyl)propanamide), which lack this modular diversification capability. The combination of a cross-coupling-competent aryl bromide with a pre-installed o-tolyl amide pharmacophore makes this compound a strategic intermediate for parallel SAR exploration around the P2X3 antagonist chemotype [2].

Synthetic chemistry Cross-coupling Building block Hit expansion Medicinal chemistry

Recommended Research Use Cases for 2-((5-(3-Bromophenyl)oxazol-2-yl)thio)-N-(o-tolyl)propanamide Based on Structural and Pharmacological Evidence


Focused Screening Against P2X3 and P2X2/3 Purinergic Receptors for Pain and Chronic Cough Drug Discovery

Deploy this compound as a structurally enabled screening candidate in FLIPR-based calcium flux or electrophysiological assays targeting recombinant human or rat P2X3 and P2X2/3 receptors, as described in the Roche patent family [1]. The o-tolyl amide substituent provides conformational restriction [2] that may confer binding advantages over simpler N-phenyl analogs, while the 3-bromophenyl oxazole core aligns with the patent's preferred substitution patterns. Prioritize this compound over N-phenyl (CAS 1040679-83-1) or N-benzyl (CAS 1040679-95-5) analogs when the screening objective is to explore ortho-substituted anilide SAR within the P2X3 antagonist chemotype.

Hit-to-Lead Expansion via Pd-Catalyzed Cross-Coupling at the 3-Bromophenyl Handle

Use this compound as a modular starting point for parallel SAR exploration. The aryl bromide at the 3-position of the phenyl ring is competent for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings [1], enabling the rapid generation of diverse 3-aryl, 3-heteroaryl, or 3-alkynyl analogs. This strategy preserves the thioether-oxazole-propanamide-o-tolyl core while varying the distal aryl group, facilitating systematic mapping of the P2X3 receptor's hydrophobic binding pocket without resynthesis of the entire scaffold. This approach offers a clear efficiency advantage over des-bromo analogs.

Physicochemical Profiling to Evaluate Lipophilicity-Driven Membrane Permeability and Off-Target Liability

Given the estimated elevated LogP (~4.5–5.5) relative to the N-phenyl analog [1], this compound is a suitable tool for profiling the relationship between oxazole-arylamide lipophilicity and membrane permeability in P2X3 cell-based assays. Its higher lipophilicity may improve intracellular target access [2] but should be balanced against potential off-target risks (e.g., hERG, CYP inhibition) that correlate with high LogP. Procurement of this compound alongside lower-LogP analogs (e.g., N-(4-methoxyphenyl) variant) enables controlled studies of the lipophilicity-selectivity trade-off within this chemotype.

Conformational Analysis of Ortho-Substituted Anilide Amide Bond Geometry by NMR or X-ray Crystallography

The o-tolyl group is predicted to bias the amide bond toward the trans conformation due to steric destabilization of the cis isomer [1]. This compound can serve as a model system for studying the impact of ortho-substitution on arylamide conformation and its correlation with P2X3 receptor binding thermodynamics. Comparative NMR analysis (e.g., variable-temperature ¹H NMR to measure rotational barriers) against the N-phenyl and N-benzyl analogs would provide direct experimental evidence for the conformational restriction hypothesis, supporting structure-based drug design efforts.

Quote Request

Request a Quote for 2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-(o-tolyl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.